1,3,5-TRIPHENYLISOCYANURATE

Description

The exact mass of the compound Phenyl isocyanurate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 105886. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c25-19-22(16-10-4-1-5-11-16)20(26)24(18-14-8-3-9-15-18)21(27)23(19)17-12-6-2-7-13-17/h1-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEACGXMAEGBJSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170489 | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-02-0 | |

| Record name | 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl isocyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-triphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Triphenyl Isocyanurate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Triphenyl isocyanurate, a symmetrical s-triazine derivative, stands as a molecule of significant interest in both materials science and medicinal chemistry. Its rigid, planar core structure, complemented by the reactivity of its peripheral phenyl groups, imparts a unique combination of thermal stability and functional versatility. This guide, intended for the discerning researcher and drug development professional, moves beyond a cursory overview to provide a deep dive into the core physical and chemical characteristics of this compound. Herein, we eschew a rigid template, instead allowing the inherent properties of triphenyl isocyanurate to dictate the narrative, ensuring a logically structured and scientifically rigorous exploration. Our focus remains steadfast on not just what the properties are, but why they manifest, providing a causal understanding that is paramount for its application in advanced research and development.

Section 1: Molecular Architecture and Physicochemical Profile

Triphenyl isocyanurate, systematically named 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione, is the cyclic trimer of phenyl isocyanate. Its molecular structure is characterized by a central six-membered triazinane ring composed of alternating nitrogen and carbonyl carbon atoms. Three phenyl groups are attached to the nitrogen atoms, extending outwards from the core.

Crystal Structure and Solid-State Properties

The solid-state arrangement of triphenyl isocyanurate is well-defined, with its crystal structure determined to be monoclinic. This ordered packing contributes to its high melting point and thermal stability. The cyanuric rings are oriented in a parallel fashion, forming a layer-like structure, while the phenyl rings are positioned at an angle of approximately 72.9° to the central ring[1]. This spatial arrangement minimizes steric hindrance and allows for efficient packing in the crystal lattice.

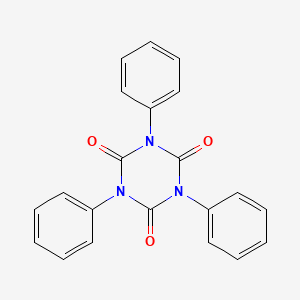

Below is a visualization of the molecular structure of triphenyl isocyanurate.

Caption: Molecular structure of triphenyl isocyanurate.

Core Physicochemical Data

A summary of the key physical and chemical properties of triphenyl isocyanurate is presented in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₅N₃O₃ | [2][3][4] |

| Molecular Weight | 357.36 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 276 °C | [5] |

| CAS Number | 1785-02-0 | [4][6] |

| Enthalpy of Combustion (ΔcH°solid) | -10063 ± 3 kJ/mol | [7] |

| Enthalpy of Formation (ΔfH°solid) | -344 ± 3 kJ/mol | [7] |

Solubility Profile

Triphenyl isocyanurate is a nonpolar molecule, and as such, its solubility is dictated by the principle of "like dissolves like." It is practically insoluble in water but demonstrates solubility in a range of organic solvents. While comprehensive quantitative data is not extensively published, qualitative assessments indicate good solubility in non-polar aromatic solvents and some polar aprotic solvents.

| Solvent | Qualitative Solubility |

| Water | Insoluble |

| Benzene | Soluble |

| Toluene | Soluble |

| Ether | Soluble |

| Ethanol | Soluble |

| Chloroform | Soluble |

| Dimethyl Sulfoxide (DMSO) | Miscible |

Note: "Soluble" and "Insoluble" are qualitative terms. The degree of solubility can be temperature-dependent.

Section 2: Synthesis and Chemical Reactivity

The primary route to triphenyl isocyanurate is through the cyclotrimerization of phenyl isocyanate. This reaction is of significant industrial and academic importance and can be catalyzed by a variety of agents.

Synthesis via Anionic Cyclotrimerization of Phenyl Isocyanate

The formation of triphenyl isocyanurate from phenyl isocyanate is an example of an anionic cyclotrimerization. The reaction is initiated by a nucleophilic catalyst that attacks the electrophilic carbon of the isocyanate group.

Reaction Scheme:

3 C₆H₅NCO → (C₆H₅NCO)₃

The mechanism, while complex and subject to the specific catalyst used, generally proceeds through the following steps:

Caption: Generalized workflow for the anionic cyclotrimerization of phenyl isocyanate.

Experimental Protocol: Synthesis of Triphenyl Isocyanurate

The following protocol is a representative method for the laboratory-scale synthesis of triphenyl isocyanurate. The choice of catalyst and solvent can influence reaction times and yields.

Materials:

-

Phenyl isocyanate

-

Anhydrous Toluene (or other suitable aprotic solvent)

-

Catalyst (e.g., potassium acetate, tertiary amines, or phosphine derivatives)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of phenyl isocyanate in anhydrous toluene.

-

Catalyst Addition: A catalytic amount of the chosen catalyst is added to the stirred solution. The reaction is often exothermic, and the temperature may need to be controlled.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the characteristic isocyanate peak (around 2250-2275 cm⁻¹) in the IR spectrum of an aliquot of the reaction mixture.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated triphenyl isocyanurate is collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a toluene/hexane mixture, to yield a white crystalline solid.

Thermal Decomposition

Triphenyl isocyanurate exhibits high thermal stability, a property conferred by the resonance stabilization of the triazine ring. Decomposition typically occurs at temperatures above 400°C. The primary decomposition pathway involves the retro-cyclotrimerization reaction, regenerating phenyl isocyanate monomers. These isocyanate groups can then undergo further reactions to form carbodiimides or ureas.

Section 3: Spectroscopic Characterization

The structural elucidation of triphenyl isocyanurate relies on a combination of spectroscopic techniques. The high degree of symmetry in the molecule simplifies its NMR spectra.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of triphenyl isocyanurate is characterized by signals corresponding to the protons of the three equivalent phenyl groups. Due to the symmetry of the molecule, the aromatic protons will exhibit a complex multiplet in the aromatic region, typically between 7.0 and 7.6 ppm. The integration of this multiplet will correspond to 15 protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the molecular structure. Key resonances are expected for the carbonyl carbons of the isocyanurate ring and the carbons of the phenyl groups.

| Carbon Environment | Approximate Chemical Shift (δ) in ppm |

| Carbonyl Carbon (C=O) | ~149 |

| Phenyl Carbon (ipso) | ~135 |

| Phenyl Carbons (ortho, meta, para) | 120 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum of triphenyl isocyanurate is dominated by strong absorption bands characteristic of the isocyanurate ring and the phenyl groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~1700-1770 (strong) | C=O stretching of the isocyanurate ring |

| ~1400-1500 | C-N stretching of the isocyanurate ring |

| ~1590, 1490 | C=C stretching of the aromatic rings |

| ~750, 690 | C-H bending of the monosubstituted phenyl rings |

Section 4: Applications in Drug Development and Medicinal Chemistry

While triphenyl isocyanurate itself is not a therapeutic agent, the 1,3,5-triazine core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The synthetic accessibility and chemical stability of the triazine ring make it an attractive template for the development of new drugs.

Derivatives of s-triazine have demonstrated a wide range of pharmacological activities, including:

-

Anticancer: The triazine scaffold has been incorporated into molecules designed to inhibit various kinases and other enzymes implicated in cancer progression.

-

Antiviral: Certain triazine derivatives have shown efficacy against a range of viruses.

-

Antimicrobial: The structural motif is present in compounds with antibacterial and antifungal properties.[3][8]

The three phenyl groups of triphenyl isocyanurate offer multiple points for chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. These modifications can be designed to enhance binding to a biological target, improve pharmacokinetic properties, or reduce off-target effects. The rigid nature of the central ring can also serve to orient the appended functionalities in a well-defined spatial arrangement, which can be advantageous for optimizing interactions with a protein binding pocket.

Conclusion

Triphenyl isocyanurate is a molecule with a rich and well-defined chemistry. Its robust physical properties, stemming from its symmetrical and stable structure, are complemented by its synthetic accessibility. For the researcher, scientist, and drug development professional, a thorough understanding of these core attributes is the foundation upon which innovative applications can be built. The triazine core, in particular, continues to be a fertile ground for the discovery of new therapeutic agents, and the principles outlined in this guide provide the necessary framework for the rational design and synthesis of novel triphenyl isocyanurate derivatives with potential pharmacological activity.

References

-

Usanmaz, A. The Crystal Structure of 1,3,5-Triphenyl-1,3,5-perhydrotriazine-2,4,6-trione (Phenylisocyanurate). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 1979 , 35(5), 1117-1119. [Link]

-

PubChem. 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. National Center for Biotechnology Information. [Link]

-

ResearchGate. Phenyl Isocyanate Anion Radicals and Their Cyclotrimerization to Triphenyl Isocyanurate Anion Radicals. [Link]

-

Guo, Y., et al. Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates. The Journal of Organic Chemistry, 2021 , 86(8), 5651-5659. [Link]

-

PubMed. Phenyl Isocyanate Anion Radicals and Their Cyclotrimerization to Triphenyl Isocyanurate Anion Radicals. [Link]

-

PubChem. 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. National Center for Biotechnology Information. [Link]

-

ResearchGate. Figure S30. 1 H NMR spectrum of... [Link]

-

MDPI. 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. [Link]

-

Figshare. Phenyl Isocyanate Anion Radicals and Their Cyclotrimerization to Triphenyl Isocyanurate Anion Radicals. [Link]

-

ResearchGate. Proposed cyclotrimerization mechanism of isocyanates via allophanate and anionic pathways. [Link]

-

SpectraBase. 1,3,5-tribenzyl-s-triazine-2,4,6(1H,3H,5H)-trione. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

SpectraBase. 1,3,5-Triazine - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed Central. Discovery of Novel Thiosemicarbazides Containing 1,3,5-Triazines Derivatives as Potential Synergists against Fluconazole-Resistant Candida albicans. [Link]

-

MDPI. Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. [Link]

-

Nambu, Y.; Endo, T. Synthesis of novel aromatic isocyanurates by the fluoride-catalyzed selective trimerization of isocyanates. The Journal of Organic Chemistry, 1993 , 58(7), 1964-1966. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

University of Massachusetts. Table of Characteristic IR Absorptions. [Link]

-

NIST WebBook. 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tri-2-propenyl-. [Link]

-

YouTube. How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

ResearchGate. Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. [Link]

-

Scribd. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

PubChem. Dimethyl Sulfoxide. [Link]

-

Scribd. Solubility Data of DMSO. [Link]

-

NIST WebBook. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. [Link]

-

NIST WebBook. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. [Link]

-

NIST WebBook. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. file.scirp.org [file.scirp.org]

- 4. 1,3,5-TRIPHENYLISOCYANURATE | CymitQuimica [cymitquimica.com]

- 5. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione [webbook.nist.gov]

- 6. 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C21H15N3O3 | CID 15695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

Introduction: Understanding the 1,3,5-Triphenylisocyanurate Core

An In-Depth Technical Guide to 1,3,5-Triphenylisocyanurate

This compound, also known as phenyl isocyanate trimer or triphenyl isocyanurate, is a symmetrically substituted s-triazine derivative. It is characterized by a central 1,3,5-triazinane-2,4,6-trione core with a phenyl group attached to each of the three nitrogen atoms. This structure imparts significant thermal stability and a rigid, planar geometry, making it a molecule of interest in materials science and as a potential scaffold in synthetic chemistry.

This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, synthesis, analytical characterization, and potential applications for researchers in chemistry and drug development.

Core Molecular and Physical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below. A high melting point indicates strong intermolecular forces and high thermal stability.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₁₅N₃O₃ | [1][2] |

| Molecular Weight | 357.36 g/mol | [1][3] |

| CAS Number | 1785-02-0 | [1][3] |

| Appearance | Solid | [2] |

| Melting Point | 276 °C (549 °F) | [4] |

| IUPAC Name | 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione | [1] |

Synthesis: The Cyclotrimerization Pathway

The primary and most direct route to synthesizing this compound is the cyclotrimerization of phenyl isocyanate.[5][6] This reaction involves the head-to-tail linkage of three phenyl isocyanate monomers to form the highly stable, six-membered triazine ring.

The causality for this reaction choice is its efficiency and atom economy, as all atoms of the precursor are incorporated into the final product. The reaction is often initiated or catalyzed, as spontaneous trimerization can be slow. A variety of catalysts, including quaternary ammonium salts, tertiary amines, and reducing agents like sodium metal, can be employed to increase the reaction rate and yield.[5][6] The choice of catalyst and solvent system (e.g., dioxane, tetrahydrofuran) can influence reaction kinetics and the formation of potential side products, such as 1,3-diphenylurea.[5][6]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Catalytic Cyclotrimerization of Phenyl Isocyanate

The following protocol is a representative, self-validating system for the synthesis of this compound. Validation is achieved through the analytical characterization of the final product.

-

Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with CaCl₂), and a dropping funnel. The system is flame-dried or oven-dried and assembled under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions with atmospheric moisture.

-

Reagent Charging: The flask is charged with a suitable solvent, such as anhydrous 1,4-dioxane, and the chosen catalyst (e.g., a catalytic amount of a tetraalkylammonium salt).

-

Monomer Addition: Phenyl isocyanate is dissolved in anhydrous dioxane and added to the dropping funnel. It is then added dropwise to the stirred, heated catalyst solution (e.g., 30–50°C) over a period of 30-60 minutes.

-

Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy, by observing the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product, which is often insoluble in the reaction solvent, precipitates out. The solid is collected by vacuum filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound as a crystalline solid.

-

Characterization: The identity and purity of the final product are confirmed using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of the synthesized this compound is critical. The symmetrical nature of the molecule leads to simplified, yet highly informative, spectral data.

Caption: Analytical workflow for structural validation.

-

¹H NMR Spectroscopy: Due to the molecule's C₃ symmetry, all three phenyl groups are chemically equivalent. The ¹H NMR spectrum is expected to be relatively simple, showing multiplets in the aromatic region (typically δ 7.0-7.5 ppm) corresponding to the fifteen protons of the three phenyl rings.[7]

-

¹³C NMR Spectroscopy: The spectrum will show characteristic peaks for the phenyl carbons and a distinct peak for the three equivalent carbonyl (C=O) carbons of the isocyanurate ring.

-

Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) should reveal a prominent molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the molecule, approximately 357.4.[4]

-

Infrared (IR) Spectroscopy: The IR spectrum is a crucial tool for confirming the reaction's success. It will be characterized by the appearance of strong absorption bands corresponding to the carbonyl (C=O) stretching of the isocyanurate ring (typically around 1700 cm⁻¹) and the disappearance of the sharp, intense isocyanate (N=C=O) stretching band from the phenyl isocyanate precursor (around 2270 cm⁻¹).

Applications in Research and Drug Development

While this compound itself is not widely cited as a lead compound in drug development, its core structure—the 1,3,5-triazine scaffold—is a recognized "privileged scaffold" in medicinal chemistry.[8][9]

-

Scaffold for Drug Discovery: The triazine ring is a versatile anchor for combinatorial chemistry.[10] Its ability to be functionalized at three distinct points allows for the creation of large libraries of compounds for screening against various biological targets. Triazine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[11][12][13] Researchers can utilize the triphenylisocyanurate structure as a starting point for further functionalization of the phenyl rings to explore new chemical space.

-

Materials Science: The high thermal stability of this compound, evidenced by its high melting point, makes it a candidate for applications in high-performance polymers and materials.[4] Isocyanurate rings are known to enhance the thermal stability and flame retardancy of polymers when incorporated into their backbones. While specific applications for the triphenyl derivative are not extensively documented, its properties suggest potential use as a thermal stabilizer or as a monomer for creating heat-resistant resins and composites.

Safety and Handling

According to the Safety Data Sheet (SDS) for CAS 1785-02-0, this compound is considered a hazardous chemical.

-

Hazards: The compound is harmful if swallowed and causes skin and serious eye irritation.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

This compound is a well-defined, highly stable heterocyclic compound readily synthesized via the cyclotrimerization of phenyl isocyanate. Its rigid, symmetrical structure provides a clean model for spectroscopic analysis and serves as an important reference compound. While direct applications in drug development are not prominent, its underlying 1,3,5-triazine core is of significant interest in medicinal chemistry. The notable thermal stability of the molecule suggests its potential for exploration in the field of advanced materials science. This guide provides the foundational knowledge for researchers to synthesize, characterize, and handle this compound safely in their scientific endeavors.

References

-

PubChem. (n.d.). 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]

-

Servos, M. A., Smart, N. C., Kassabaum, M. E., Scholtens, C. A., & Peters, S. J. (2013). Phenyl Isocyanate Anion Radicals and Their Cyclotrimerization to Triphenyl Isocyanurate Anion Radicals. The Journal of Organic Chemistry, 78(9), 4343–4350. Retrieved from [Link]

-

Servos, M. A., Smart, N. C., Kassabaum, M. E., Scholtens, C. A., & Peters, S. J. (2013). Phenyl Isocyanate Anion Radicals and Their Cyclotrimerization to Triphenyl Isocyanurate Anion Radicals. PubMed. Retrieved from [Link]

- Špírková, M., & Buncel, E. (1994). Cyclotrimerization of isocyanate groups. I. Catalyzed reactions of phenyl isocyanate. Journal of Polymer Science Part A: Polymer Chemistry, 32(7), 1271-1277.

-

NIST. (n.d.). 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. NIST Chemistry WebBook. Retrieved from [Link]

-

Servos, M. A., et al. (2013). Phenyl Isocyanate Anion Radicals and Their Cyclotrimerization to Triphenyl Isocyanurate Anion Radicals. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Isocyanurate framework resulting from the cyclotrimerization of isocyanate molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione. Retrieved from [Link]

-

Kaur, R., et al. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. PubMed. Retrieved from [Link]

-

De la Hoz, A., et al. (2017).[1][2][14]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. ResearchGate. Retrieved from [Link]

-

De la Hoz, A., & Sánchez-Migallón, A. M. (2017). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Targets in Heterocyclic Systems. Retrieved from [Link]

-

SpectraBase. (n.d.). TRIALLYL-PERHYDRO-1,3,5-TRIAZIN-2,4,6-TRIONE. Retrieved from [Link]

-

Kaur, R., et al. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. NIST Chemistry WebBook. Retrieved from [Link]

-

Diana, P., et al. (2017). 1,3,5-Triazines: A promising scaffold for anticancer drugs development. PubMed. Retrieved from [Link]

-

Wujec, M., et al. (2022). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. Retrieved from [Link]

-

Cholera, A. Y., & Ladva, K. D. (2016). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. Der Pharma Chemica. Retrieved from [Link]

-

Lim, H. Y., & Dolzhenko, A. V. (2024). 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. ResearchGate. Retrieved from [Link]

Sources

- 1. 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C21H15N3O3 | CID 15695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - CAS:1785-02-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Phenyl isocyanate anion radicals and their cyclotrimerization to triphenyl isocyanurate anion radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione (Phenyl Isocyanate Trimer)

An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

As a cornerstone in isocyanate chemistry, 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione, also known as phenyl isocyanate trimer or triphenyl isocyanurate, presents a distinct and highly characteristic spectroscopic profile. This guide, crafted from the perspective of a Senior Application Scientist, offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus extends beyond mere data presentation to include the underlying principles of experimental design and data interpretation, ensuring a robust and actionable understanding for professionals in the field.

Structural Significance and Spectroscopic Implications

The formation of the phenyl isocyanate trimer from its monomeric precursor is a critical reaction in polymer and materials science. The molecule's high degree of symmetry, with a central six-membered triazinane trione ring and three appended phenyl groups, is the dominant factor governing its spectral characteristics. This inherent symmetry simplifies the resulting spectra, making it an excellent model for demonstrating fundamental spectroscopic principles.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Unveiling the Molecular Skeleton

NMR spectroscopy provides the most definitive structural information for the phenyl isocyanate trimer in solution. Both proton (¹H) and carbon-13 (¹³C) NMR are essential for a complete characterization.

Proton (¹H) NMR Spectroscopy: A Portrait of Aromaticity

The ¹H NMR spectrum of phenyl isocyanate trimer is elegantly simple, primarily showcasing the protons of the three phenyl rings.

-

Key Spectral Features: The spectrum is typically dominated by a complex multiplet in the aromatic region, usually observed between δ 7.0 and 7.5 ppm. This multiplet arises from the overlapping signals of the ortho, meta, and para protons of the three chemically equivalent phenyl groups.

-

Expert Interpretation: The absence of any other significant signals, particularly in the aliphatic region, is a strong confirmation of the purity of the trimer. The integration of the aromatic multiplet should correspond to 15 protons, providing quantitative evidence for the presence of the three phenyl rings.

Carbon-13 (¹³C) NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum offers a more detailed insight into the carbon backbone of the molecule, with two key regions of interest.

-

The Carbonyl Signature: A highly characteristic and often sharp signal appears in the downfield region of the spectrum, typically around δ 149 ppm. This resonance is attributed to the three equivalent carbonyl (C=O) carbons of the central isocyanurate ring.

-

Aromatic Carbon Signals: The aromatic region of the ¹³C NMR spectrum will display signals corresponding to the carbons of the phenyl rings. Due to the molecule's symmetry, a limited number of peaks are expected in the δ 120-140 ppm range, representing the ipso, ortho, meta, and para carbons.

Table 1: Summary of Expected ¹³C NMR Chemical Shifts for Phenyl Isocyanate Trimer

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~149 |

| Aromatic Carbons | ~120-140 |

Protocol for High-Fidelity NMR Data Acquisition

To ensure the acquisition of high-quality, unambiguous NMR data, the following experimental workflow is recommended.

-

Sample Preparation:

-

Accurately weigh and dissolve 10-20 mg of the phenyl isocyanate trimer sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution, using gentle warming or sonication if necessary.

-

Filter the solution through a pipette containing a small plug of glass wool directly into a 5 mm NMR tube to remove any particulate impurities.

-

-

Instrumental Parameters (¹H NMR):

-

Utilize a spectrometer with a field strength of 300 MHz or higher for optimal signal dispersion.

-

Employ a standard one-pulse sequence.

-

Set the number of scans to a minimum of 8 to ensure a good signal-to-noise ratio.

-

-

Instrumental Parameters (¹³C NMR):

-

Employ a proton-decoupled pulse sequence to simplify the spectrum and enhance signal intensity.

-

A greater number of scans (e.g., 1024 or more) will be necessary to compensate for the low natural abundance of the ¹³C isotope.

-

Diagram 1: NMR Experimental Workflow

Caption: A logical flow diagram illustrating how multi-technique spectral data converges to confirm the structure of phenyl isocyanate trimer.

Conclusion

The collective evidence from NMR, IR, and Mass Spectrometry provides an unequivocal and comprehensive structural confirmation of 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione. The simplicity and diagnostic power of its spectra make it an ideal compound for both research and educational purposes. The protocols and interpretive guidelines presented in this document are designed to empower scientists to confidently acquire and analyze high-quality spectral data for this important molecule and its derivatives.

References

-

PubChem. Phenyl isocyanate. National Center for Biotechnology Information. [Link]

- Marcinko, J. J., & Rials, T. G. (1995). Solid state two-dimensional NMR studies of polymeric diphenylmethane diisocyanate (PMDI) reaction in wood. In Polymer Synergies (pp. 1-10).

-

NIST. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Darensbourg, D. J., & Wilson, M. P. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Chemical Communications, 55(50), 7311-7314. [Link]

-

PubChem. 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2016). Do you know H-NMR of phenyl isocyanate (aldrich)? [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Materials. [Link]

-

Grolleau, C., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(23), 5475. [Link]

- Yelle, D. J., & Ralph, J. (2016). Characterizing Polymeric Methylene Diphenyl Diisocyanate Reactions with Wood: 1. High-Resolution Solution-State NMR Spectroscopy. Journal of Wood Chemistry and Technology, 36(3), 153-167.

-

NIST. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

MassBank. phenyl isocyanate. [Link]

-

SpectraBase. 1,3,5-triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione - MS (GC). [Link]

- Wang, Y., et al. (2024). Reducing High-Molecular-Weight Oligomers in Biobased Pentamethylene Diisocyanate Trimers. Industrial & Engineering Chemistry Research.

-

SpectraBase. Phenylisocyanate - FTIR. [Link]

-

NIST. Benzene, isocyanato-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

-

Wikipedia. Phenyl isocyanate. [Link]

CAS number 1785-02-0 characterization

An In-Depth Technical Guide to 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione (CAS 1785-02-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione, also known as triphenyl isocyanurate, is a stable, crystalline organic compound with the CAS number 1785-02-0. It is the cyclic trimer of phenyl isocyanate. This molecule features a central, six-membered triazinane trione ring, to which three phenyl groups are attached at the nitrogen atoms[1][2][3]. Its rigid, well-defined structure and thermal stability make it a compound of significant interest, primarily as a key reference and model compound in the field of polymer chemistry. This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and handling protocols, designed to support researchers in leveraging this compound for advanced material science and analytical applications.

Physicochemical Properties

1,3,5-Triphenylisocyanurate is a white to off-white crystalline solid under standard conditions[2][4]. Its non-polar nature, conferred by the three phenyl groups, dictates its solubility, rendering it insoluble in water but soluble in non-polar organic solvents such as toluene, benzene, and chloroform[4]. This solubility profile is a critical consideration for its use in organic synthesis and as a standard for analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1785-02-0 | [1] |

| Molecular Formula | C₂₁H₁₅N₃O₃ | [1][2][3] |

| Molecular Weight | 357.36 g/mol | [1][3] |

| Appearance | Crystalline solid | [4] |

| Melting Point | 285-288 °C | |

| Boiling Point | 515 °C at 760 mmHg | |

| Density | 1.365 g/cm³ | |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents (e.g., toluene, chloroform) | [4] |

| InChIKey | YEACGXMAEGBJSM-UHFFFAOYSA-N | [1][3] |

Synthesis Pathway: Cyclotrimerization of Phenyl Isocyanate

The primary and most direct route for the synthesis of this compound is the cyclotrimerization of its monomer, phenyl isocyanate. This reaction is typically catalyzed by a variety of agents, including phosphines, amines, or metal complexes. The selection of the catalyst is crucial as it influences reaction rate and yield.

Caption: Synthesis of this compound via catalyzed cyclotrimerization.

General Laboratory Synthesis Protocol

This protocol is a generalized procedure based on established methods for isocyanate trimerization. Researchers should consult specific literature for catalyst selection and optimization.

-

Reaction Setup: In a glovebox, add the chosen catalyst (e.g., 0.1 mol% of a proazaphosphatrane catalyst) to a dry round-bottomed flask equipped with a magnetic stir bar.

-

Solvent Addition: Remove the flask from the glovebox and add a dry, inert solvent such as toluene via syringe.

-

Reactant Addition: With vigorous stirring, add phenyl isocyanate (3 equivalents relative to the desired product) to the flask. The reaction is typically conducted at room temperature.

-

Reaction and Precipitation: The reaction progress is marked by the precipitation of the solid this compound product from the solution.

-

Isolation and Purification: Once the reaction is complete (as monitored by techniques like TLC or IR spectroscopy), the solid product is collected by filtration. The collected solid is then washed with a small amount of cold solvent to remove any unreacted starting material or catalyst residues.

-

Drying: The purified product is dried under reduced pressure to yield the final crystalline solid.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound, confirming its identity, purity, and structure.

Sources

1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione basic principles

An In-Depth Technical Guide to 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione: Synthesis, Characterization, and Applications

Introduction

1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione, commonly known as triphenyl isocyanurate or the cyclic trimer of phenyl isocyanate, is a highly stable and symmetric heterocyclic compound.[1] Its core structure is the 1,3,5-triazinane-2,4,6-trione ring, a six-membered heterocycle with alternating nitrogen and carbonyl carbon atoms. This central scaffold is decorated with three phenyl groups attached to the nitrogen atoms, granting the molecule significant steric and electronic properties.

With the molecular formula C₂₁H₁₅N₃O₃ and a molecular weight of approximately 357.36 g/mol , this compound serves as a fundamental building block and a subject of study in diverse scientific fields.[2][3] The inherent stability of the isocyanurate ring, combined with the versatility of the three phenyl substituents, makes it a molecule of interest. The broader class of s-triazine derivatives is renowned for a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties, positioning these scaffolds as privileged structures in medicinal chemistry.[4][5] Furthermore, the thermosetting properties of isocyanurates are heavily exploited in the polymer industry for creating high-performance materials.[6]

This guide provides a comprehensive overview of the core principles of 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione, from its fundamental synthesis via cyclotrimerization to its detailed characterization and its expanding applications in drug development and materials science.

Caption: Molecular structure of 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione.

Part 1: Core Chemistry and Synthesis

Principle of Formation: Cyclotrimerization of Phenyl Isocyanate

The synthesis of 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione is a classic example of a cyclotrimerization reaction. The process involves the head-to-tail addition of three phenyl isocyanate (PhNCO) monomers to form the stable six-membered isocyanurate ring.

The underlying mechanism is initiated by a nucleophilic catalyst, which attacks the highly electrophilic carbonyl carbon of the isocyanate group. This attack forms a reactive intermediate that subsequently attacks a second isocyanate monomer. The process repeats with a third monomer, leading to a linear trimer that rapidly cyclizes to release the catalyst and form the thermodynamically stable triazinane-trione ring. A wide array of catalysts can facilitate this transformation, including tertiary amines, phosphines, and various metal complexes.[6][7] The choice of catalyst, solvent, and temperature can significantly influence the reaction rate and the purity of the final product.[7] For instance, the reaction is notably accelerated under high pressure.[7]

Caption: Generalized experimental workflow for the synthesis of Triphenyl Isocyanurate.

Experimental Protocol: Catalytic Trimerization

This protocol describes a representative synthesis using a tertiary amine catalyst. The self-validating nature of this protocol lies in the expected outcome: the formation of a high-melting point, crystalline solid that is sparingly soluble in common organic solvents, and whose identity can be unequivocally confirmed by the characterization methods outlined in Part 2.

Materials:

-

Phenyl isocyanate (PhNCO)

-

Triethylamine (Et₃N) or other suitable tertiary amine catalyst

-

Anhydrous benzene or toluene

-

Ethanol (for washing)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve freshly distilled phenyl isocyanate in anhydrous benzene (e.g., a 1 M solution).

-

Causality: Anhydrous conditions are crucial because isocyanates react with water to form unstable carbamic acids, which decompose to amines and CO₂, leading to unwanted urea byproducts. An inert atmosphere prevents side reactions.

-

-

Catalyst Addition: To the stirred solution, add a catalytic amount of triethylamine (e.g., 1-5 mol%).

-

Causality: Triethylamine acts as the nucleophilic initiator for the cyclotrimerization cascade. The amount is kept low to ensure it functions catalytically and to simplify purification.

-

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the reaction progress. The product, being significantly less soluble than the monomer, will often precipitate out of the solution as a white solid.

-

Causality: Heating can increase the reaction rate, but excessive temperatures may promote side reactions. Precipitation of the product drives the reaction to completion according to Le Châtelier's principle.

-

-

Isolation: Once the reaction is complete (as determined by the cessation of precipitation or by TLC/IR analysis showing the disappearance of the isocyanate N=C=O stretch at ~2270 cm⁻¹), cool the mixture to room temperature, then in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with a solvent in which the product is insoluble but the starting material and catalyst are soluble, such as cold ethanol or diethyl ether.

-

Causality: Washing removes any unreacted phenyl isocyanate, the catalyst, and soluble impurities, yielding a product of high purity without the need for chromatography.

-

-

Drying: Dry the purified white crystalline solid under high vacuum to remove residual solvent.

Part 2: Physicochemical Properties and Characterization

Accurate characterization is essential to confirm the successful synthesis and purity of 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione.

Quantitative Data Summary

| Property | Value | Source(s) |

| IUPAC Name | 1,3,5-triphenyl-1,3,5-triazinane-2,4,6-trione | [3] |

| Synonyms | Triphenyl isocyanurate, Phenyl isocyanate trimer | [1][3] |

| CAS Number | 1785-02-0 | [2] |

| Molecular Formula | C₂₁H₁₅N₃O₃ | [2] |

| Molecular Weight | 357.36 g/mol | [2] |

| Appearance | White crystalline solid | [8] |

| Melting Point | 290–315 °C (Decomposes) | [8] |

| Enthalpy of Formation (ΔfH°solid) | -344 ± 3 kJ/mol | [2] |

Spectroscopic and Analytical Characterization

The symmetric nature of the molecule simplifies its spectroscopic signatures, making them highly diagnostic.

-

¹H NMR Spectroscopy: Due to the C₃ symmetry of the molecule, all three phenyl groups are chemically equivalent. The proton spectrum will therefore show signals corresponding to a single monosubstituted benzene ring. Typically, this appears as a complex multiplet in the aromatic region (δ ≈ 7.30–7.60 ppm).[8] The integration of this multiplet will correspond to 15 protons.

-

¹³C NMR Spectroscopy: The carbon spectrum is also simplified by symmetry. It will exhibit four distinct signals for the phenyl groups (one for the ipso-carbon attached to nitrogen and three for the ortho, meta, and para carbons) and a single, highly deshielded signal for the three equivalent carbonyl carbons (C=O) of the isocyanurate ring. The carbonyl carbon signal is expected around δ ≈ 172-173 ppm.[8]

-

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the very strong absorption band corresponding to the C=O stretching vibration of the isocyanurate ring, typically found around 1700-1780 cm⁻¹. Other significant bands include C-N stretching (~1340 cm⁻¹) and aromatic C-H and C=C stretching vibrations.[8] The absence of a strong band around 2270 cm⁻¹ confirms the complete consumption of the phenyl isocyanate starting material.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The calculated exact mass for the protonated molecule [M+H]⁺ (C₂₁H₁₆N₃O₃) is approximately 406.0501.[8] The observed mass should match this value within a few ppm.

Part 3: Applications in Research and Development

The rigid, well-defined, and trivalent nature of the 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione scaffold makes it a valuable platform for various applications, particularly in drug discovery and materials science.

Caption: Core applications derived from the triphenyl isocyanurate scaffold.

Scaffold in Medicinal Chemistry

The 1,3,5-triazine ring is a well-established "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The triphenyl isocyanurate structure serves as an excellent starting point for drug design for several reasons:

-

Structural Rigidity: The planar and rigid nature of the central ring pre-organizes the three phenyl substituents into a defined three-dimensional arrangement. This reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

-

Trivalent Platform: The three phenyl rings act as vectors that can be functionalized. By introducing various substituents onto these rings, chemists can systematically explore the chemical space around the core, a strategy known as Structure-Activity Relationship (SAR) studies. This allows for the optimization of potency, selectivity, and pharmacokinetic properties.[5]

-

Proven Bioactivity: Numerous derivatives of the s-triazine core have demonstrated potent biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects.[5][9][10] This body of evidence strongly supports the exploration of new derivatives based on the triphenyl isocyanurate scaffold for novel therapeutic agents.

Drug Delivery Systems

Recent innovations have highlighted the potential of 1,3,5-triazinane-2,4,6-trione derivatives in advanced drug delivery systems. A key challenge in the development of genetic medicines (like siRNA, mRNA) is their safe and effective delivery to target cells in vivo.[11] Cationic lipids are often used to formulate lipid nanoparticles (LNPs) that encapsulate and protect these nucleic acids. Novel triazinane-trione derivatives have been designed and synthesized to be incorporated into these delivery vehicles.[11] The rationale is that the unique geometry and physicochemical properties of the triazine core can modulate the stability, fusogenicity, and delivery efficiency of the nanoparticles, potentially improving delivery to target organs like the liver, spleen, or lungs.[11]

Polymer and Materials Science

Beyond pharmaceuticals, isocyanurates are cornerstones of polymer chemistry. The trimerization of di- or poly-isocyanates results in the formation of polyisocyanurate (PIR) foams. These materials are known for their exceptional thermal stability, flame retardancy, and mechanical strength.[6] While 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione itself is a discrete molecule, it serves as a model compound for understanding the fundamental chemistry and properties of the isocyanurate linkage that provides these polymers with their robust characteristics. It is also used as a crosslinking agent to enhance the properties of other polymers.[12]

Conclusion and Future Outlook

1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione is more than a simple cyclic trimer; it is a molecule of significant academic and industrial importance. Its synthesis is a robust and well-understood process, and its rigid, symmetric structure provides a valuable platform for rational design in both medicine and materials science.

Future research will likely focus on several key areas:

-

Asymmetric Functionalization: Developing synthetic methods to selectively functionalize one or two of the three phenyl rings would open new avenues for creating more complex and targeted drug candidates.

-

Novel Drug Conjugates: Using the scaffold to link multiple copies of a drug molecule or to create bi-functional molecules that can engage multiple targets simultaneously.

-

Advanced Materials: Incorporating the triphenyl isocyanurate unit into novel polymer backbones or as a core for dendrimers to create materials with precisely controlled properties for electronics, optics, or separation technologies.

As a foundational structure, the principles governing 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione will continue to enable innovations across the scientific spectrum, from the development of life-saving therapeutics to the creation of next-generation materials.

References

-

Taguchi, Y., Shibuya, I., Yasumoto, M., Tsuchiya, T., & Yonemoto, K. (n.d.). Synthesis of Isocyanurates on the Trimerization of Isocyanates under High Pressure. Bulletin of the Chemical Society of Japan. [Link]

-

Servos, M. A., Smart, N. C., Kassabaum, M. E., Scholtens, C. A., & Peters, S. J. (2013). Phenyl Isocyanate Anion Radicals and Their Cyclotrimerization to Triphenyl Isocyanurate Anion Radicals. The Journal of Organic Chemistry, 78(9), 4579–4583. [Link]

-

Servos, M. A., Smart, N. C., Kassabaum, M. E., Scholtens, C. A., & Peters, S. J. (2013). Phenyl Isocyanate Anion Radicals and Their Cyclotrimerization to Triphenyl Isocyanurate Anion Radicals. The Journal of Organic Chemistry, 78(9), 4579-4583. [Link]

-

Barthélémy, P., et al. (2020). 1,3,5-Triaryl-1,3,5-Triazinane-2,4,6-Trithiones: Synthesis, Electronic Structure and Linear Optical Properties. Molecules, 25(23), 5475. [Link]

- Nicholas, L. E., & Gmitter, G. T. (1973). Trimerization of isocyanates. U.S.

-

Lone, S. H., et al. (2022). Different biological activities displayed by 1,3,5-triazine. Journal of Molecular Structure, 1262, 132958. [Link]

-

Cheméo. (n.d.). 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]

-

NIST. (n.d.). 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Retrieved from [Link]

-

Kumar, A., et al. (2012). Synthesis and biological evaluation of novel 2,4,6-triazine derivatives as antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 22(15), 5075-5077. [Link]

-

Ellul, C. E., et al. (2019). Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere. Chemical Communications, 55(55), 7999-8002. [Link]

-

Pandey, V. K., et al. (2004). Synthesis and biological activity of substituted 2,4,6-s-triazines. Acta Pharmaceutica, 54(1), 1-12. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences, 5(4), 551-561. [Link]

-

Kim, H., & Lee, H. (2002). Efficient solid-phase synthesis of 1,3,5-trisubstituted 1,3,5-triazine-2,4,6-triones. Journal of Combinatorial Chemistry, 4(5), 484-490. [Link]

-

Maliszewski, D., & Drozdowska, D. (2022). Recent Advances in the Biological Activity of s-Triazine Core Compounds. Pharmaceuticals, 15(2), 221. [Link]

-

Sharma, P., et al. (2022). 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry, 22(13), 1759-1775. [Link]

-

Li, X., et al. (2014). 1,3,5-tris-(4-methoxyphenyl)-1,3,5-triazinane-2,4,6-trione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o118. [Link]

-

Branco, P. S., et al. (2003). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 8(12), 868-883. [Link]

- Anderson, D. G., et al. (2016). 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof. U.S.

Sources

- 1. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione (CAS 1785-02-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 1,3,5-Triphenyl-s-triazine-2,4,6(1H,3H,5H)-trione [webbook.nist.gov]

- 3. 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C21H15N3O3 | CID 15695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Biological Activity of s-Triazine Core Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aluminium-catalysed isocyanate trimerization, enhanced by exploiting a dynamic coordination sphere - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC03339D [pubs.rsc.org]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of novel 2,4,6-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US9315472B2 - 1,3,5-triazinane-2,4,6-trione derivatives and uses thereof - Google Patents [patents.google.com]

- 12. chemimpex.com [chemimpex.com]

Part 1: Fundamental Principles of Isocyanurate Chemistry

Sources

- 1. What is Polyisocyanurate Foam? Properties & Manufacturing Process - Polyisocyanurate Board Insulation Manufacturer [polyisofactory.com]

- 2. researchgate.net [researchgate.net]

- 3. research.tue.nl [research.tue.nl]

- 4. Catalysts for Isocyanate Cyclotrimerization [ouci.dntb.gov.ua]

- 5. Catalysts for Isocyanate Cyclotrimerization | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. research.tue.nl [research.tue.nl]

- 8. Preparation and Characterization of Polyisocyanurate Modified Polyimide Foam [article.sapub.org]

- 9. US6355701B1 - Process for manufacturing rigid polyisocyanurate foam products - Google Patents [patents.google.com]

- 10. Modeling Key Characteristics of Rigid Polyisocyanurate Foams to Improve Sandwich Panel Production Process | MDPI [mdpi.com]

- 11. stacks.cdc.gov [stacks.cdc.gov]

- 12. paint.org [paint.org]

- 13. researchgate.net [researchgate.net]

- 14. Medicinal Chemistry of Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Functionalized Particles Designed for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Computational Study of the Immobilization of New 5-Nitroisatine Derivatives with the Use of C60-Based Functionalized Nanocarriers | MDPI [mdpi.com]

- 19. lakeland.com [lakeland.com]

- 20. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 21. benchchem.com [benchchem.com]

The Thermal Fortitude of 1,3,5-Triphenylisocyanurate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1,3,5-Triphenylisocyanurate, the symmetrical trimer of phenyl isocyanate, is a molecule of significant interest owing to the inherent thermal stability of its central isocyanurate ring. This technical guide provides a comprehensive examination of the thermal stability and decomposition pathways of this compound. While direct and extensive experimental data for this specific molecule is limited in publicly accessible literature, this guide synthesizes information from analogous structures and theoretical principles to present a scientifically grounded overview. We will explore the synthesis, delve into the anticipated thermal behavior through techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), propose likely decomposition mechanisms, and detail the advanced analytical methodologies crucial for such investigations. This document serves as a foundational resource for professionals requiring a deep understanding of the thermal properties of isocyanurate-based compounds.

Introduction: The Significance of the Isocyanurate Core

The 1,3,5-triazine-2,4,6-trione core, commonly known as the isocyanurate ring, is a robust heterocyclic structure renowned for its exceptional thermal stability. This stability is a key attribute in various applications, from flame retardant materials to thermally resistant polymers. This compound, with its three phenyl groups attached to the nitrogen atoms of the isocyanurate ring, combines the resilience of the heterocyclic core with the aromatic character of the phenyl substituents. Understanding its behavior at elevated temperatures is critical for its potential applications in fields where thermal stress is a significant factor.

Molecular Structure:

-

Formula: C₂₁H₁₅N₃O₃[1]

-

Molecular Weight: 357.36 g/mol [1]

-

Synonyms: Phenyl isocyanate trimer, Triphenyl isocyanurate, 1,3,5-Triphenyl-1,3,5-triazinane-2,4,6-trione[2]

Synthesis of this compound

The primary and most direct route to this compound is the cyclotrimerization of phenyl isocyanate. This reaction is typically catalyzed and proceeds with high efficiency.

Experimental Protocol: Catalytic Cyclotrimerization of Phenyl Isocyanate

-

Reactant Preparation: Phenyl isocyanate is purified by distillation under reduced pressure to remove any carbodiimide or urea impurities.

-

Catalyst Selection: A variety of catalysts can be employed, including phosphines, amines, and certain metal complexes. The choice of catalyst can influence reaction rate and selectivity.

-

Reaction Setup: The purified phenyl isocyanate is dissolved in an inert, dry solvent (e.g., toluene, xylene) under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Introduction: The catalyst is introduced to the solution, often at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹) in the infrared spectrum.

-

Product Isolation: Upon completion, the product, this compound, often precipitates from the solution due to its lower solubility. The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove residual monomer and catalyst, and dried under vacuum.

Sources

An In-depth Technical Guide to the Solubility of Triphenyl Isocyanurate in Common Solvents

Prepared by: Gemini, Senior Application Scientist

Introduction

Triphenyl isocyanurate, also known as 1,3,5-triphenyl-1,3,5-triazine-2,4,6-trione, is a symmetrical organic molecule with a central triazine ring and three pendant phenyl groups.[1][2] Its robust thermal stability and unique chemical structure make it a molecule of significant interest in polymer science and materials chemistry. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective utilization in synthesis, formulation, and various applications, including as a precursor for polymers and in the development of novel materials. This guide provides a comprehensive overview of the solubility of triphenyl isocyanurate, blending theoretical principles with practical experimental guidance for researchers, scientists, and professionals in drug development and related fields.

Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of both the solute and the solvent.[3] The molecular architecture of triphenyl isocyanurate is key to understanding its solubility profile.

Key Structural Features:

-

Isocyanurate Core: The central 1,3,5-triazine-2,4,6-trione ring is polar due to the presence of electronegative nitrogen and oxygen atoms. This core contains three carbonyl groups and three tertiary amine linkages.

-

Phenyl Groups: Three large, non-polar phenyl groups are attached to the nitrogen atoms of the isocyanurate ring. These groups are hydrophobic and contribute significantly to the overall size and non-polar character of the molecule.

-

Hydrogen Bonding: Triphenyl isocyanurate has three hydrogen bond acceptor sites (the carbonyl oxygens) but no hydrogen bond donor sites.[2]

The solubility of triphenyl isocyanurate is a balance between the polar nature of its isocyanurate core and the non-polar nature of the three large phenyl groups. The dominance of the non-polar phenyl groups suggests that triphenyl isocyanurate will be more soluble in non-polar or moderately polar solvents that can effectively solvate the large aromatic rings through dispersion forces. Conversely, its solubility in highly polar, protic solvents like water is expected to be very low due to the large hydrophobic surface area and the inability of water's strong hydrogen-bonding network to be disrupted without favorable solute-solvent interactions.[4]

Predicting Solubility: The Hansen Solubility Parameter (HSP) Approach

To provide a more quantitative prediction of solubility, the Hansen Solubility Parameter (HSP) model can be employed. HSPs are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[5] A solvent is likely to dissolve a solute if their HSP values are similar.

Table 1: Estimated Hansen Solubility Parameters for Triphenyl Isocyanurate

| Parameter | Value (MPa½) | Description |

| δD (Dispersion) | 20.5 | Arises from van der Waals forces. |

| δP (Polar) | 6.0 | Relates to dipole-dipole interactions. |

| δH (Hydrogen Bonding) | 5.0 | Accounts for hydrogen bonding interactions. |

| Total (δt) | 21.9 | Calculated as (δD² + δP² + δH²)0.5 |

Note: These values are estimations based on group contribution methods and should be used as a predictive guide. Experimental verification is recommended.

The "distance" (Ra) between the HSPs of triphenyl isocyanurate and a solvent can be calculated to predict solubility. A smaller Ra value suggests a higher likelihood of solubility. The following table provides a predicted solubility profile of triphenyl isocyanurate in a range of common solvents based on this principle.

Table 2: Predicted Solubility of Triphenyl Isocyanurate in Common Solvents at Room Temperature

| Solvent | Class | Predicted Solubility | Rationale for Prediction |

| Hexane | Non-polar Aliphatic | Low to Moderate | Good match for dispersion forces, but lacks polarity to interact with the isocyanurate core. |

| Toluene | Non-polar Aromatic | High | Excellent match for dispersion forces due to its aromatic nature, with some polarity. |

| Benzene | Non-polar Aromatic | High | Similar to toluene, provides favorable π-π stacking interactions with the phenyl groups. |

| Chloroform | Polar Aprotic | High | Good balance of dispersion and polar interactions. |

| Dichloromethane | Polar Aprotic | High | Similar to chloroform, effective at solvating both polar and non-polar regions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate to High | Good balance of polarity and dispersion forces. |

| Acetone | Polar Aprotic | Moderate | The polar nature is favorable for the core, but it is less effective at solvating the large phenyl groups compared to aromatic or chlorinated solvents. |

| Ethyl Acetate | Polar Aprotic | Moderate | Similar to acetone. |

| Dimethylformamide (DMF) | Polar Aprotic | Moderate | Highly polar, which may not be optimal for the large non-polar regions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate | Similar to DMF. |

| Ethanol | Polar Protic | Low to Moderate | Can act as a hydrogen bond acceptor, but its strong hydrogen bonding network is not easily disrupted by the largely non-polar solute. |

| Methanol | Polar Protic | Low | More polar than ethanol, leading to a greater mismatch in solubility parameters. |

| Water | Polar Protic | Insoluble | Significant mismatch in all Hansen parameters, particularly dispersion and hydrogen bonding. |

Experimental Determination of Solubility

The following protocol outlines the isothermal shake-flask method, a reliable technique for determining the thermodynamic solubility of a solid compound in a solvent at a specific temperature.[8]

Principle

An excess amount of the solid solute (triphenyl isocyanurate) is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Materials and Equipment

-

Triphenyl isocyanurate (solid)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Experimental Workflow

Sources

- 1. 1,3,5-TRIPHENYLISOCYANURATE | CymitQuimica [cymitquimica.com]

- 2. 1,3,5-Triphenyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione | C21H15N3O3 | CID 15695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pirika.com [pirika.com]

- 4. kinampark.com [kinampark.com]

- 5. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 6. kinampark.com [kinampark.com]

- 7. mdpi.com [mdpi.com]

- 8. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Crystal Structure of 1,3,5-Triphenylisocyanurate

For Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing the Crystalline Architecture of a Key Chemical Scaffolding

1,3,5-Triphenylisocyanurate, a molecule of significant interest in materials science and medicinal chemistry, possesses a unique three-dimensional architecture that dictates its physical and chemical behavior. This technical guide provides a comprehensive exploration of its crystal structure, offering insights into the experimental determination, detailed structural analysis, intermolecular interactions, and computational validation. By understanding the precise arrangement of atoms in the solid state, researchers can better predict its properties, design novel derivatives, and unlock its full potential in various applications.

The Genesis of Crystalline Order: Synthesis and Crystal Growth of this compound

The journey to elucidating the crystal structure of this compound begins with its synthesis. The most common and efficient method for its preparation is the cyclotrimerization of phenyl isocyanate.[1] This reaction involves the formation of a stable six-membered triazine ring from three molecules of the isocyanate precursor, often facilitated by a catalyst.

Experimental Protocol: Synthesis via Cyclotrimerization

A detailed, field-proven protocol for the synthesis of this compound is outlined below. This self-validating system ensures high purity and yield, critical for obtaining single crystals suitable for X-ray diffraction.

Materials:

-

Phenyl isocyanate

-

Catalyst (e.g., a tertiary amine like triethylamine or a phosphine catalyst)

-

Anhydrous solvent (e.g., toluene, xylene, or diglyme)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of the catalyst in the chosen anhydrous solvent.

-

Addition of Phenyl Isocyanate: Phenyl isocyanate is dissolved in the same anhydrous solvent and added dropwise to the stirred catalyst solution at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the trimerization is monitored by infrared (IR) spectroscopy, observing the disappearance of the characteristic N=C=O stretching band of the isocyanate at approximately 2270 cm⁻¹.

-

Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, and the precipitated solid product is collected by filtration.

-

Purification: The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol or a toluene/hexane mixture, to yield crystalline material.

Cultivating Perfection: The Art of Single Crystal Growth

The formation of a single, defect-free crystal is paramount for successful X-ray crystallographic analysis. For this compound, slow evaporation of a saturated solution is a reliable method for obtaining high-quality single crystals.

Protocol for Crystal Growth:

-

Prepare a saturated solution of purified this compound in a suitable solvent (e.g., a mixture of dichloromethane and hexane) at a slightly elevated temperature.

-

Filter the hot solution to remove any particulate matter.

-

Allow the solution to cool slowly to room temperature in a loosely covered container to permit slow evaporation of the solvent.

-

Over a period of several days to a week, well-formed single crystals suitable for X-ray diffraction will emerge.

Caption: Workflow for the synthesis and crystallization of this compound.

Unveiling the Atomic Blueprint: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[2] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The Crystallographic Data of this compound

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 251332 .[1] The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂₁H₁₅N₃O₃ |

| Formula Weight | 357.37 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.386(2) |

| b (Å) | 16.034(3) |